molecular formula C14H17NO B14255241 N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide CAS No. 235779-10-9

N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide

Cat. No.: B14255241
CAS No.: 235779-10-9
M. Wt: 215.29 g/mol
InChI Key: AZHHYCHQLVXDAG-UHFFFAOYSA-N
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Description

N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyclopentene ring attached to a phenyl group, which is further substituted with a methyl group and an acetamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acetylation process . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

235779-10-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[2-(cyclopenten-1-yl)-6-methylphenyl]acetamide

InChI

InChI=1S/C14H17NO/c1-10-6-5-9-13(12-7-3-4-8-12)14(10)15-11(2)16/h5-7,9H,3-4,8H2,1-2H3,(H,15,16)

InChI Key

AZHHYCHQLVXDAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CCCC2)NC(=O)C

Origin of Product

United States

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